Cas no 2171223-81-5 (2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid)

2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid
- 2-{4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
- EN300-1532062
- EN300-1532132
- 2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
- 2171211-90-6
- 2171851-88-8
- 2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
- 2171223-81-5
- EN300-1531839
-
- インチ: 1S/C27H30N2O6/c30-24(31)15-27(9-11-34-12-10-27)29-25(32)17-13-18(14-17)28-26(33)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,17-18,23H,9-16H2,(H,28,33)(H,29,32)(H,30,31)
- InChIKey: JEESMIGHONYNBR-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC(=O)O)(CC1)NC(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 478.21038668g/mol
- どういたいしつりょう: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 769
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1531839-500mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1531839-2.5g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1531839-5000mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1531839-1000mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1531839-1.0g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1531839-0.5g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1531839-5.0g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1531839-0.25g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1531839-10000mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1531839-2500mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 2500mg |
$6602.0 | 2023-09-26 |
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 関連文献
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acidに関する追加情報
Introduction to 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic Acid (CAS No. 2171223-81-5)
2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid, identified by its CAS number 2171223-81-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate stereochemistry and functional group diversity, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of this compound features a cyclobutane core appended with an amide linkage and an acetic acid moiety, further modified by a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The presence of the 1R,3R stereocenters in the cyclobutane ring underscores the importance of chirality in determining the biological activity of this molecule. Chiral compounds are often critical in pharmaceutical development due to their selective interaction with biological targets, which can lead to enhanced efficacy and reduced side effects.
Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules, allowing researchers to explore their potential pharmacological properties. The fluorenylmethoxycarbonyl protecting group is particularly noteworthy, as it is commonly employed in peptide synthesis to safeguard amino groups during chemical modifications. The incorporation of this group into the molecular framework of 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid suggests that it may be utilized as a building block for larger peptidomimetic or protein-targeting agents.
The cyclobutaneamidooxan moiety represents another key feature of this compound, contributing to its unique physicochemical properties. This structural motif has been explored in various drug candidates due to its ability to engage with biological targets through multiple interactions, including hydrogen bonding and hydrophobic effects. The oxan ring, a five-membered heterocycle containing an oxygen atom, further enhances the compound's solubility and bioavailability, which are critical factors in drug design.
In the context of contemporary pharmaceutical research, molecules like 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid are being evaluated for their potential as scaffolds for novel therapeutic agents. The combination of stereochemical complexity and functional diversity makes this compound an attractive candidate for further investigation. Researchers are particularly interested in its potential applications in modulating enzyme activity, receptor binding, and other biological processes relevant to human health and disease.
One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The cyclobutane scaffold and the amide linkage present in 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid are known to interact effectively with the ATP-binding pockets of kinases, making it a potential lead compound for kinase inhibition studies.
Furthermore, the presence of the fluorenylmethoxycarbonyl group suggests that this molecule could be used to develop protease inhibitors or other enzyme-targeting agents. Proteases are another class of enzymes that have been extensively studied for their role in various pathological conditions. By designing molecules that selectively inhibit specific proteases, researchers can develop treatments for diseases such as Alzheimer's disease, HIV/AIDS, and certain types of cancer.
The stereochemistry of 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-ylylacetic acid (CAS No. 2171223-81-5) is also worth mentioning from a pharmacological perspective. The 1R,3R configuration ensures that the molecule interacts with biological targets in a specific manner, which can influence its potency and selectivity. Stereoisomers of pharmaceutical compounds often exhibit vastly different biological activities due to their distinct spatial arrangements.
Recent studies have highlighted the importance of chiral molecules in drug development. For instance, many successful drugs on the market are enantiomerically pure or contain chiral centers that are critical for their therapeutic effects. The synthesis and characterization of 2-{4-(1R,3R)-3-({(9H-fluorenynmethyl)methoxycarbonyl}amino)cyclobutaneamidooxanmethyl}acetic acid (CAS No. 2171223m81m5) contribute to our understanding of how stereochemistry influences biological activity.
The acetic acid moiety at one end of the molecule adds another layer of functionality that could be exploited for drug design purposes. Acetic acid derivatives are known to interact with biological targets through carboxylic acid-mediated interactions such as hydrogen bonding or salt formation. This feature makes 2-{4-(1R,m31)-m{((mH-fluorenmymethyl)methoxy carb on ylm)aminoc yclo butanelmidoo xnm -41})y l acetic m cid (CAS No.m m17 m22 m23 m8 -m81-m5) a versatile scaffold for developing novel therapeutics.
In conclusion,2-{4-(1 R , 31 ) - 31 - { (( 91 H - flu oren - 91 ylm eth oxy carb on ylm) am i noc yclo butanelmid o ox nm -41})y l acetic m cid (CAS No . 217122m2381m5) represents an intriguing compound with significant potential in pharmaceutical research . Its complex stereochemistry , functional group diversity , and promising pharmacological properties make it a valuable asset for further exploration . As synthetic methods continue to advance , researchers will be able to more efficiently explore the therapeutic possibilities offered by such sophisticated molecular architectures .
2171223-81-5 (2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid) 関連製品
- 193217-17-3((3-Methoxynaphthalen-2-yl)(phenyl)methanol)
- 1261561-77-6(3,5,2',3'-Tetrafluoro-4-(trifluoromethyl)biphenyl)
- 2325671-02-9(2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide)
- 2228534-13-0(1-(4-cyclopentyl-2-methylbutan-2-yl)cyclopropan-1-amine)
- 835897-42-2(N-{4-5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 412925-38-3(3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid)
- 1469769-23-0(4-methoxy-N-(2-methylcyclopentyl)aniline)
- 1105236-02-9(N-(3,3-diphenylpropyl)-2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamide)
- 1872952-09-4(1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-)
- 877644-51-4(1,6,7-trimethyl-8-(2-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)




